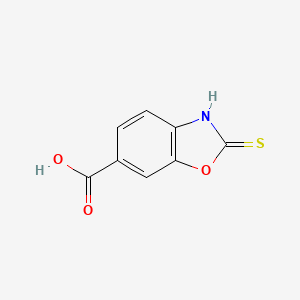

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid

描述

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and biological activity. This compound is a derivative of benzoxazole and contains a thiol group (-SH) and a carboxylic acid group (-COOH) in its structure.

准备方法

化学反应分析

Types of Reactions

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives .

科学研究应用

The search results provide limited information regarding the applications of 2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid. However, they do offer some context regarding benzoxazole derivatives and related compounds.

Information from Search Results

- Synthesis and Properties: The compound this compound, also identified by the CAS number 108085-62-7 and the molecular formula , is available for purchase as an impurity, in bulk for custom synthesis .

- Related Patents: Patents related to benzoxazole derivatives include:

- Benzoxazole Bioactivity: Benzimidazole derivatives, which share a similar structure to benzoxazoles, have been investigated for bioactivity, including cyclooxygenase inhibitory and anti-inflammatory effects .

- Systems Biology and Arsenic Toxicity: While not directly related to benzoxazoles, research on arsenic exposure utilizes systems biology approaches, which could potentially be applied to studying the effects and mechanisms of benzoxazole compounds .

- Benzoxazole Building Blocks: Benzoxazoles can serve as building blocks for chemical reactions .

作用机制

The mechanism of action of 2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition is achieved through the formation of a stable complex with the zinc ion present in the enzyme’s active site .

相似化合物的比较

Similar Compounds

Similar compounds to 2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a thiol group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets .

生物活性

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid, also known as 2-Mercaptobenzo[D]oxazole-6-carboxylic acid, is a benzoxazole derivative that has garnered attention for its diverse biological activities. Its structure includes a benzene ring fused to an oxazole ring, featuring a thiol group and a carboxylic acid, which contribute to its potential applications in medicinal chemistry and pharmaceuticals.

The compound's molecular formula is C8H7NO3S, with a molecular weight of 199.21 g/mol. The presence of the thiol group enhances its reactivity and ability to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

1. Inhibition of Carbonic Anhydrases (CAs)

The compound has been identified as an effective inhibitor of human carbonic anhydrases (hCAs), which are zinc-containing enzymes crucial for physiological processes such as pH regulation and gas exchange. Kinetic studies have shown that it binds to the active site of hCAs, demonstrating a novel binding mode that could lead to the development of selective CA inhibitors for treating conditions like glaucoma and edema.

2. Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been extensively studied. In vitro tests have shown that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies revealed minimal inhibitory concentrations (MIC) ranging from 7.81 to 250 µg/ml against various pathogens, including Bacillus subtilis and Escherichia coli .

| Microorganism | MIC (µg/ml) |

|---|---|

| Bacillus subtilis | 7.81 |

| Escherichia coli | 15.63 |

| Candida albicans | 31.25 |

3. Anti-inflammatory Activity

Research has indicated that certain derivatives of benzoxazole exhibit anti-inflammatory properties. In experimental models using carrageenan-induced paw edema in rats, compounds based on the benzoxazole scaffold demonstrated significant anti-inflammatory effects compared to control groups .

4. Anticancer Potential

Studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). Some derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The thiol group plays a crucial role in binding interactions, while the benzoxazole structure contributes to the compound's stability and specificity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

- Study on Antimicrobial Activity: A series of synthesized benzoxazole derivatives were tested against multidrug-resistant pathogens, revealing broad-spectrum antibacterial activity and establishing structure-activity relationships for further development .

- Anti-inflammatory Evaluation: In vivo models demonstrated that compounds derived from benzoxazoles significantly reduced inflammation markers compared to untreated controls .

属性

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)12-8(13)9-5/h1-3H,(H,9,13)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYGQWDOXVVKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。